molecular formula C13H16O4 B166042 Diethyl phenylmalonate CAS No. 83-13-6

Diethyl phenylmalonate

Cat. No.: B166042
CAS No.: 83-13-6
M. Wt: 236.26 g/mol
InChI Key: FGYDHYCFHBSNPE-UHFFFAOYSA-N
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Description

Diethyl phenylmalonate is an aromatic malonic ester with the chemical formula C₁₃H₁₆O₄ . It is commonly used in the synthesis of moderate to long-lasting barbiturates, such as phenobarbital . This compound is characterized by its colorless to light yellow appearance and is known for its role in various organic synthesis processes.

Properties

IUPAC Name

diethyl 2-phenylpropanedioate
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InChI

InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
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InChI Key

FGYDHYCFHBSNPE-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC
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Molecular Formula

C13H16O4
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DSSTOX Substance ID

DTXSID7058886
Record name Propanedioic acid, phenyl-, diethyl ester
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Molecular Weight

236.26 g/mol
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Physical Description

Low melting solid or liquid; mp = 15-17 deg C; [Alfa Aesar MSDS]
Record name Diethyl phenylmalonate
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CAS No.

83-13-6
Record name Diethyl phenylmalonate
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Record name Diethyl phenylmalonate
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Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Diethyl Phenyloxalylacetate :
    Ethyl phenylacetate reacts with diethyl oxalate under basic conditions (NaOEt in ethanol) at 60–80°C. The enolate intermediate attacks the electrophilic carbonyl carbon of diethyl oxalate, forming diethyl phenyloxalylacetate.

  • Decarbonylation :
    Heating the intermediate at 100–120°C induces decarbonylation, yielding this compound. This step achieves an 85% yield under optimized conditions.

Key Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C (Step 1)Below 60°C: Slow reaction; Above 80°C: Side reactions
Base Concentration1.2–1.5 eq NaOEtExcess base degrades reactants
SolventAnhydrous ethanolPolar aprotic solvents (e.g., DMF) reduce selectivity

One-Reactor Process from Chlorobenzene

A patented industrial method enables the synthesis of this compound directly from chlorobenzene, sodium, toluene, carbon dioxide, and methanol in a single reactor. This process combines cost efficiency with operational simplicity.

Reaction Steps

  • Formation of Phenylsodium :
    Chlorobenzene reacts with dispersed sodium in toluene at 25–30°C, yielding phenylsodium quantitatively.

  • Metalation to Benzylsodium :
    Phenylsodium metalates toluene to form benzylsodium, which is carbonated at 30–50°C to produce disodium phenylmalonate.

  • Esterification :
    Methanol (10:1 molar ratio to phenylmalonic acid) and anhydrous HCl are added to neutralize sodium salts. Heating at 60°C for 5 hours achieves 94% yield of dimethyl phenylmalonate, which can be transesterified to the diethyl form.

Advantages

  • Eliminates intermediate isolation, reducing purification costs.

  • Scalable to multi-ton production with consistent yields.

Direct Esterification of Phenylmalonic Acid

Esterification of phenylmalonic acid with ethanol under acidic conditions is a straightforward but technically challenging method due to the acid’s propensity for decarboxylation.

Protocol

  • Acid Catalysis :
    Phenylmalonic acid is refluxed with absolute ethanol and anhydrous HCl in benzene for 5 hours at 60°C.

  • Alternative Catalysts :
    Sulfuric acid (3:1 molar ratio to acid) achieves 87% yield but requires careful temperature control to avoid decomposition.

Comparative Data

CatalystTemperatureTime (h)Yield
HCl (gas)60°C585%
H<sub>2</sub>SO<sub>4</sub>65°C587%
HBr/AcOH120°C1063%

Alkylation of Malonate Esters

This compound can also be synthesized via alkylation of diethyl malonate with benzyl halides, though this method is less common due to side reactions.

Procedure

  • Deprotonation :
    Diethyl malonate is treated with NaOEt to generate the enolate.

  • Alkylation :
    Benzyl bromide or chloride is added, followed by hydrolysis and decarboxylation.

Limitations

  • Competing elimination reactions reduce yields.

  • Requires stoichiometric base and anhydrous conditions.

Industrial-Scale Optimization

MethodCost EfficiencySafety Risks
Claisen CondensationModerateFlammable solvents
One-Reactor ProcessHighSodium handling
Direct EsterificationLowCorrosive acids

The one-reactor process is favored industrially for its minimal waste and high throughput .

Chemical Reactions Analysis

Claisen Condensation

Reaction of diethyl oxalate with ethyl phenylacetate in the presence of sodium ethoxide, followed by decarbonylation .

Method Reagents/ConditionsYieldSource
Claisen condensationNaOEt, diethyl oxalate, ethyl phenylacetate85%
Palladium-catalyzedPd(dba)₂, DTBNpP, NaH, toluene, 70°C, 24h89%
Copper-mediated arylationCuI, phenanthroline, DMSO62%

The palladium-catalyzed method achieves higher yields (89%) under optimized conditions , while copper(I) enolate complexes enable rapid α-arylation with iodobenzene .

Alkylation and Substitution Reactions

DEP undergoes alkylation at the α-carbon due to its active methylene group:

Alkylation Mechanism

  • Deprotonation : Strong bases (e.g., NaOEt) deprotonate the α-carbon.

  • Nucleophilic Attack : Alkyl halides react with the enolate intermediate.

  • Decarboxylation : Thermal cleavage yields substituted phenylacetic acids .

Example :

  • Reaction with methyl iodide forms diethyl (2-methyl-2-phenyl)malonate, which decarboxylates to 2-phenylpropanoic acid.

Hydrolysis Reactions

Hydrolysis pathways vary based on conditions:

Basic Hydrolysis

DEP hydrolyzes to phenylmalonic acid under alkaline conditions (e.g., 10% KOH in Et₂O at reflux) .

Acid-Catalyzed Hydrolysis

Concentrated HBr (48% aqueous) in acetic acid at 120°C selectively decarboxylates DEP to 2-phenylacetic acid (63% yield) .

Condition ProductYield
10% KOH, Et₂O, refluxPhenylmalonic acidN/A
48% HBr, AcOH, 120°C2-Phenylacetic acid63%

Reduction Reactions

DEP reduces to 2-phenyl-1,3-propanediol, a precursor for anticonvulsants:

Reducing Agent ConditionsYieldSource
LiAlH₄THF, 0°C → 135°C, 2h71%
LiBH₄THF, 0°C → 135°C, 4h72%

The diol product is esterified with phosgene to synthesize felbamate, an anticonvulsant .

Reaction with Diphenylamine

Computational studies (M06-2X-D3/6-31+G(d,p)) reveal DEP reacts with diphenylamine via:

  • Addition-Dealcoholization : Sequential loss of ethanol.

  • Enolization and Ring-Closure : Forms 4-hydroxy-1,3-diphenylquinolin-2(1H)-one .

  • Base-Promoted Ring Expansion : Triton B reduces activation energy to 10.1 kcal/mol, enabling room-temperature synthesis of 1,4-benzodiazepine-2,5-diones .

Copper-Catalyzed α-Arylation

Cu(I) enolate complexes mediate DEP’s reaction with iodobenzene in DMSO, achieving 62% yield in <10 minutes .

Palladium-Catalyzed Cross-Coupling

Arylation of DEP with aryl bromides using Pd(dba)₂ and DTBNpP affords substituted malonates (89% yield) .

Stability and Side Reactions

  • Decarboxylation Risk : Esterification of phenylmalonic acid is challenging due to spontaneous decarboxylation .

  • Fluorinated Analogues : Diethyl 2-(perfluorophenyl)malonate resists hydrolysis, unlike DEP, due to electron-withdrawing fluorine groups .

Table 2: Hydrolysis Pathways

PathwayConditionsProduct
Basic Hydrolysis10% KOH, Et₂O, refluxPhenylmalonic acid
Acidic Decarboxylation48% HBr, AcOH, 120°C2-Phenylacetic acid

Mechanism of Action

The mechanism of action of diethyl phenylmalonate involves its role as an intermediate in organic synthesis. The compound’s alpha carbon can be deprotonated by strong bases, forming a carbanion that undergoes nucleophilic substitution . This reaction pathway is crucial for the synthesis of various substituted acetic acids and other derivatives.

Biological Activity

Diethyl phenylmalonate (DEP) is an aromatic malonic ester primarily recognized for its role in the synthesis of pharmaceuticals, particularly barbiturates like phenobarbital. Its chemical structure is characterized by a phenyl group attached to a malonate backbone, which contributes to its biological activity and utility in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.26 g/mol
  • CAS Number : 83-13-6

DEP is synthesized through various methods, including Claisen condensation and other reactions involving diethyl malonate and aryl halides. The synthesis methods significantly influence the yield and purity of the compound, with yields reported as high as 89% under optimized conditions .

Pharmacological Applications

This compound exhibits several pharmacological activities, primarily due to its ability to act as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, it has been studied for its potential anticonvulsant properties through the synthesis of barbiturates. The biological relevance of DEP stems from its metabolic pathways and interactions within biological systems.

The biological activity of DEP can be attributed to its metabolic conversion into active forms that interact with neurotransmitter systems. For instance, compounds derived from DEP have been shown to modulate GABAergic activity, which is crucial for their anticonvulsant effects. This modulation occurs through the enhancement of GABA receptor activity, leading to increased inhibitory neurotransmission in the central nervous system .

Toxicological Studies

Research has indicated that certain derivatives of DEP can lead to toxicological concerns. For example, the hydrolysis of DEP derivatives can produce electrophilic species that may contribute to adverse effects such as hepatotoxicity and aplastic anemia, similar to other anticonvulsants like felbamate. This highlights the importance of understanding the metabolic pathways and potential toxicities associated with DEP and its derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticonvulsant Activity :
    • A study demonstrated that compounds synthesized from DEP exhibited significant anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy management .
  • Synthesis and Hydrolysis :
    • Research focused on the hydrolysis mechanisms of DEP derivatives revealed insights into their stability and reactivity under various conditions. Notably, certain conditions led to the formation of toxic byproducts, emphasizing the need for careful handling in pharmaceutical applications .
  • Synthetic Utility :
    • DEP has been utilized as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. The efficiency of this synthetic route underscores the compound's importance in drug development processes .

Data Table: Biological Activity Summary

Activity Description References
AnticonvulsantModulates GABAergic activity; potential treatment for epilepsy
ToxicityHydrolysis can produce toxic byproducts; risks include hepatotoxicity
Synthetic UtilityUsed as an intermediate for NSAIDs like ibuprofen

Q & A

Q. What are the primary synthetic routes for diethyl phenylmalonate, and how do reaction conditions influence yield?

this compound is synthesized via two main methods: (1) condensation of ethyl phenylacetate with diethyl carbonate under basic conditions (e.g., sodium ethoxide) , and (2) esterification of phenylmalonic acid with ethanol using acid catalysts . Key factors affecting yield include temperature control (typically 80–120°C), stoichiometric ratios of reactants, and catalyst selection. For example, excess diethyl carbonate improves conversion efficiency in the condensation route . Post-synthesis purification via vacuum distillation or recrystallization is critical to isolate the product from unreacted starting materials .

Q. How do the structural features of this compound influence its reactivity in organic synthesis?

The molecule’s two electron-withdrawing ester groups activate the α-hydrogens, enhancing acidity (pKa ~13) and facilitating enolate formation . The phenyl group introduces steric hindrance, which can reduce nucleophilic attack at the central carbon but stabilize intermediates through resonance . These features make it ideal for alkylation, arylation, and cyclization reactions, particularly in constructing β-ketoester frameworks .

Q. What spectroscopic and computational methods are used to characterize this compound and its derivatives?

Key techniques include:

  • IR Spectroscopy : Identification of ester carbonyl stretches (1690–1735 cm⁻¹) and C=O/C=N bands in derivatives .
  • NMR : Analysis of ester methyl/methylene protons (δ 1.2–4.3 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
  • DFT Calculations : Predicting tautomeric equilibria (e.g., keto-enol forms) and optimizing geometries for reaction intermediates . X-ray crystallography is used to confirm solid-state structures, particularly for metal complexes .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound’s alkylation to minimize side products?

Alkylation efficiency depends on:

  • Base Selection : Strong bases (e.g., LDA) generate enolates rapidly but may promote over-alkylation. Milder bases (e.g., K₂CO₃) improve selectivity .
  • Solvent Polarity : Polar aprotic solvents (DMSO, DMF) stabilize enolates, enhancing electrophile compatibility .
  • Temperature : Low temperatures (–78°C) favor kinetic control, reducing dimerization . Monitoring via TLC or GC-MS is recommended to track intermediate formation .

Q. What mechanistic insights explain this compound’s role in copper-catalyzed α-arylation reactions?

Copper(I) enolate complexes formed from this compound undergo oxidative addition with aryl halides, enabling C–C bond formation. Ligands like 2,2′-bipyridine enhance catalytic activity by stabilizing the copper center . For example, reactions with PhBr at 80°C in DMSO yield 86% diarylated product, with water traces protonating intermediates to release free malonate .

Q. How does this compound act as a bridging ligand in magnetic copper(II) complexes, and what analytical methods validate these interactions?

In complexes like [Cu(2,2′-bpy)(Phmal)(H₂O)]·2H₂O, the phenylmalonate ligand bridges Cu(II) ions via anti-syn carboxylate coordination, creating ferromagnetic interactions (J = +0.10–0.31 cm⁻¹) . Magnetic susceptibility measurements (1.9–290 K) and X-ray diffraction confirm intrachain Cu–Cu distances (4.68–5.01 Å) and π–π stacking effects . EPR spectroscopy further elucidates electronic structures.

Q. What strategies address regioselectivity challenges in this compound’s use for heterocyclic synthesis?

Regioselectivity in pyrazolo-diazepine or imidazopyrimidine synthesis is controlled by:

  • Substituent Effects : Electron-donating groups on aryl rings direct cyclization pathways .
  • Acid Catalysts : Polyphosphoric acid promotes cyclization to indanones, while AlCl₃ facilitates malonate coupling in dichloromethane .
  • Decarboxylation Conditions : Thermal or acidic conditions selectively remove ester groups, yielding α,β-diphenylpropionic acid derivatives .

Q. How do tautomeric equilibria of this compound derivatives impact their biological activity?

Tautomerism in imidazopyrimidine derivatives (e.g., keto-keto vs. enol forms) alters hydrogen-bonding patterns and bioavailability. Combined FTIR, NMR, and DFT studies (B3LYP/6-311++G(d,p)) reveal dominant tautomers in solution vs. crystalline states, guiding drug design .

Q. What experimental and computational approaches resolve contradictions in this compound’s hydrolysis kinetics?

Partial hydrolysis to monoesters (e.g., using 0.25 M Na₂CO₃) requires optimization to avoid over-hydrolysis. Conflicting data on reaction rates are resolved via kinetic modeling (e.g., pseudo-first-order assumptions) and LC-MS monitoring . DFT simulations predict transition states, explaining solvent-dependent barriers .

Q. How can researchers design experiments to mitigate batch variability in this compound-mediated reactions?

Variability arises from moisture sensitivity and catalyst deactivation. Best practices include:

  • Strict Anhydrous Conditions : Use molecular sieves or Schlenk lines .
  • Catalyst Recycling : Immobilized Cu or Al catalysts improve reproducibility .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., pH, solvent ratio) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl phenylmalonate

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